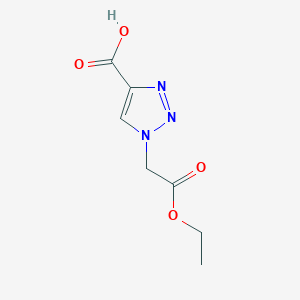

1-(2-ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Méthodes De Préparation

The synthesis of 1-(2-ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as ethyl diazoacetate and azides.

Cycloaddition Reaction: The key step involves a 1,3-dipolar cycloaddition reaction between ethyl diazoacetate and an azide to form the triazole ring.

Hydrolysis and Esterification: The resulting triazole intermediate is then subjected to hydrolysis and esterification to introduce the ethoxy and carboxylic acid groups.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Analyse Des Réactions Chimiques

1-(2-Ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and vice versa.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pH conditions.

Applications De Recherche Scientifique

1-(2-Ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer properties.

Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, facilitating the construction of complex molecular architectures.

Biological Research: The compound is studied for its potential biological activities and interactions with biomolecules, contributing to the understanding of biochemical pathways.

Mécanisme D'action

The mechanism of action of 1-(2-ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The ethoxy and carboxylic acid groups enhance its solubility and facilitate its transport within biological systems.

Comparaison Avec Des Composés Similaires

1-(2-Ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:

1-(2-Ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate: Similar in structure but with an imidazole ring instead of a triazole ring.

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Contains a piperazine ring and is used in similar applications.

Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate: Features a pyrazole ring and exhibits comparable chemical reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and the triazole ring, which imparts distinct chemical and biological properties.

Activité Biologique

1-(2-Ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 91616-28-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The molecular formula of this compound is C₇H₉N₃O₄, with a molecular weight of 199.17 g/mol. It has a melting point range of 190–191 °C and is classified as an irritant .

Antioxidant Activity

1,2,3-Triazole derivatives, including the compound , have been studied for their antioxidant properties. In particular, they have shown significant activity in scavenging free radicals. The antioxidant capacity can be assessed using various bioanalytical methods such as the ABTS assay and DPPH assay. In studies involving related triazole compounds, some exhibited IC50 values indicating effective radical scavenging abilities .

Enzyme Inhibition

Recent investigations have highlighted the inhibitory effects of triazole derivatives on key enzymes involved in neurodegenerative diseases:

- Acetylcholinesterase (AChE) : Compounds similar to this compound have demonstrated noncompetitive inhibition of AChE. This inhibition is crucial for enhancing cholinergic neurotransmission and has implications for treating Alzheimer's disease .

- Butyrylcholinesterase (BChE) : The compound also exhibits competitive inhibition against BChE. The selectivity and potency against these enzymes are essential for developing treatments targeting cognitive decline .

Study on Triazole Derivatives

A comprehensive study evaluated various 1,2,3-triazole derivatives for their biological activities. The findings indicated that compounds with similar structures to this compound displayed notable AChE and BChE inhibitory activities with IC50 values ranging from 0.13 to 6.37 µM depending on the specific derivative tested .

Cytotoxicity Evaluations

Research has also focused on the cytotoxic effects of triazole derivatives against cancer cell lines. For example:

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Compound A | U251 (human glioma) | 25.0 |

| Compound B | HeLa (cervical cancer) | 15.5 |

| This compound | Jurkat T-cells | Not yet determined |

These studies suggest that the compound may possess selective cytotoxicity against certain cancer cell lines without significant effects on normal cells .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Interaction : The compound interacts with the active sites of AChE and BChE through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

- Antioxidant Mechanism : It likely acts by donating electrons to free radicals or chelating metal ions that catalyze oxidative reactions.

- Cytotoxic Mechanism : Induction of apoptosis in cancer cells may occur through mitochondrial pathways leading to DNA fragmentation and loss of membrane integrity.

Propriétés

IUPAC Name |

1-(2-ethoxy-2-oxoethyl)triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-2-14-6(11)4-10-3-5(7(12)13)8-9-10/h3H,2,4H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYAMVYVWUVUFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(N=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.